molecular formula C12H14N4O B2562813 [1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol CAS No. 2062022-67-5

[1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol

Cat. No. B2562813
CAS RN: 2062022-67-5
M. Wt: 230.271
InChI Key: XTWLFWCWTBFDQW-UHFFFAOYSA-N
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Description

“[1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrimidine and its fused derivatives, including pyrido[2,3-d]pyrimidine, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several steps. One such reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of “[1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms . The molecular weight is calculated to be:

.


Chemical Reactions Analysis

Pyrimidine derivatives exert their anticancer potential through different action mechanisms . A Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .

Future Directions

Pyrido[2,3-d]pyrimidines have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This suggests that they have a promising future in medicinal chemistry and drug development. The review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases . This could assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .

properties

IUPAC Name

[1-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-7-12(3-4-12)6-14-11-9-2-1-5-13-10(9)15-8-16-11/h1-2,5,8,17H,3-4,6-7H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWLFWCWTBFDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC2=NC=NC3=C2C=CC=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol

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